molecular formula C13H13ClO B11882114 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene

Cat. No.: B11882114
M. Wt: 220.69 g/mol
InChI Key: QJFLWJNECNTFDF-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is an organic compound belonging to the naphthalene family It features a chloromethyl group at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene typically involves the chloromethylation of 2-methoxy-1-methylnaphthalene. This can be achieved through the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally involve heating the reactants to a temperature range of 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 6-(alkoxymethyl)-2-methoxy-1-methylnaphthalene, 6-(thiomethyl)-2-methoxy-1-methylnaphthalene, and 6-(aminomethyl)-2-methoxy-1-methylnaphthalene.

    Oxidation: The major product is 6-(chloromethyl)-2-formyl-1-methylnaphthalene.

    Reduction: The major product is 6-methyl-2-methoxy-1-methylnaphthalene.

Scientific Research Applications

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as a reactive site, allowing the compound to form covalent bonds with nucleophiles. This reactivity can be exploited to modify other molecules, thereby influencing their function and activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-1-methylnaphthalene: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxy-1-methylnaphthalene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Bromomethyl)-2-methoxy-1-methylnaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is unique due to the presence of both a chloromethyl group and a methoxy group on the naphthalene ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

6-(chloromethyl)-2-methoxy-1-methylnaphthalene

InChI

InChI=1S/C13H13ClO/c1-9-12-5-3-10(8-14)7-11(12)4-6-13(9)15-2/h3-7H,8H2,1-2H3

InChI Key

QJFLWJNECNTFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=C2)CCl)OC

Origin of Product

United States

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